molecular formula C23H30ClFN2O2 B4534787 2-chloro-4-{[{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenol

2-chloro-4-{[{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenol

Cat. No. B4534787
M. Wt: 420.9 g/mol
InChI Key: MUWIKGFBFFXFOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves complex reactions often aimed at enhancing specific activities, such as gastrokinetic activity. For instance, Kato et al. (1991) explored the synthesis and structure-activity relationships of related compounds, highlighting the introduction of various substituents to enhance activity (Kato et al., 1991).

Molecular Structure Analysis

Studies on related compounds, such as those by F. Sen et al. (2017), have investigated the molecular structure using methods like X-ray diffraction and spectral analysis. These analyses provide insights into the compound's conformation and electronic structure (Sen et al., 2017).

Chemical Reactions and Properties

The chemical reactions of similar compounds can vary widely. For example, Bisaillon et al. (1993) explored the carboxylation-dehydroxylation of phenolic compounds, which could be relevant for understanding the chemical behavior of the compound (Bisaillon et al., 1993).

Physical Properties Analysis

The physical properties of compounds in this category can be determined using various spectroscopic techniques. The study by Ajibade et al. (2021) on related compounds provides insights into their crystal structures and intermolecular interactions, which are crucial for understanding the physical properties (Ajibade et al., 2021).

Chemical Properties Analysis

Analyzing the chemical properties of such compounds often involves studying their reactivity and interaction with other molecules. For instance, Abbas et al. (2020) focused on the synthesis and interaction of a related compound with metal ions, which is indicative of its chemical properties (Abbas et al., 2020).

properties

IUPAC Name

2-chloro-4-[[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl-(2-methoxyethyl)amino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30ClFN2O2/c1-29-13-12-27(16-19-6-7-23(28)21(24)14-19)15-18-8-10-26(11-9-18)17-20-4-2-3-5-22(20)25/h2-7,14,18,28H,8-13,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWIKGFBFFXFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1CCN(CC1)CC2=CC=CC=C2F)CC3=CC(=C(C=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-4-{[{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenol
Reactant of Route 2
Reactant of Route 2
2-chloro-4-{[{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenol
Reactant of Route 3
Reactant of Route 3
2-chloro-4-{[{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenol
Reactant of Route 4
Reactant of Route 4
2-chloro-4-{[{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenol
Reactant of Route 5
Reactant of Route 5
2-chloro-4-{[{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenol
Reactant of Route 6
Reactant of Route 6
2-chloro-4-{[{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.